3,5-Bis(bromomethyl)benzonitrile
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Overview
Description
3,5-Bis(bromomethyl)benzonitrile: is an organic compound with the molecular formula C9H7Br2N . It is a derivative of benzonitrile, where two bromomethyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Bis(bromomethyl)benzonitrile can be synthesized through the bromination of 3,5-dimethylbenzonitrile. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator. The reaction is typically carried out in a solvent like 1,2-dichloroethane at elevated temperatures (around 80°C) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar procedures to laboratory methods, with optimizations for scale, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(bromomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with bis(pinacolato)diboron to form boronates.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Boronates and other coupled products are typically formed in coupling reactions.
Scientific Research Applications
3,5-Bis(bromomethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It is used in the development of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 3,5-Bis(bromomethyl)benzonitrile primarily involves its reactivity due to the presence of bromomethyl groups. These groups are highly reactive towards nucleophiles, making the compound a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
3-(Bromomethyl)benzonitrile: Similar structure but with only one bromomethyl group.
4-(Bromomethyl)benzonitrile: Bromomethyl group attached at the 4 position instead of 3 and 5.
2-(Bromomethyl)benzonitrile: Bromomethyl group attached at the 2 position.
Uniqueness: 3,5-Bis(bromomethyl)benzonitrile is unique due to the presence of two bromomethyl groups at specific positions on the benzene ring, which enhances its reactivity and versatility in chemical synthesis compared to its mono-substituted counterparts .
Properties
IUPAC Name |
3,5-bis(bromomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUUHCFKDYQOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)C#N)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74163-48-7 |
Source
|
Record name | 3,5-bis(bromomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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